molecular formula C22H22ClNO4 B12219725 (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one

(1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one

Cat. No.: B12219725
M. Wt: 399.9 g/mol
InChI Key: OALLBVMBRZGNRV-JAIQZWGSSA-N
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Description

(1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one is a complex organic compound with a unique structure that includes a chloro-methylphenoxy group and a dioxolo-isoquinolinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one typically involves multiple steps. The starting materials often include 4-chloro-3-methylphenol and 7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential therapeutic effects can be investigated through various biological assays.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-5-(4-chlorophenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one
  • (1Z)-5-(3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one

Uniqueness

The uniqueness of (1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)pentan-2-one lies in its specific combination of functional groups. The presence of both the chloro-methylphenoxy and dioxolo-isoquinolinylidene moieties imparts unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

(1Z)-5-(4-chloro-3-methylphenoxy)-1-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)pentan-2-one

InChI

InChI=1S/C22H22ClNO4/c1-14-9-17(4-5-19(14)23)26-8-2-3-16(25)11-20-18-12-22-21(27-13-28-22)10-15(18)6-7-24-20/h4-5,9-12,24H,2-3,6-8,13H2,1H3/b20-11-

InChI Key

OALLBVMBRZGNRV-JAIQZWGSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCC(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCO4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)C=C2C3=CC4=C(C=C3CCN2)OCO4)Cl

Origin of Product

United States

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